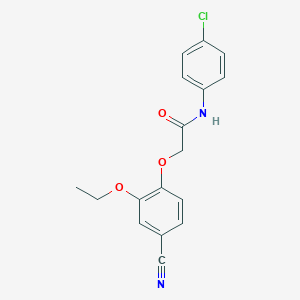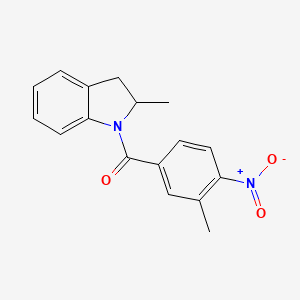
2-methyl-1-(3-methyl-4-nitrobenzoyl)indoline
Overview
Description
2-methyl-1-(3-methyl-4-nitrobenzoyl)indoline is a synthetic compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as Merocyanine 540 and is known for its unique optical and photochemical properties. Merocyanine 540 has been widely used as a fluorescent probe for studying various biological processes, including membrane potential changes, protein-protein interactions, and ion transport across membranes.
Mechanism of Action
The mechanism of action of Merocyanine 540 involves the interaction of the compound with biological membranes. The compound is known to insert into the lipid bilayer of the membrane, where it undergoes a conformational change upon binding to the membrane. This results in a change in the optical properties of the compound, leading to fluorescence emission.
Biochemical and Physiological Effects:
Merocyanine 540 has been shown to have a variety of biochemical and physiological effects. The compound is known to interact with various proteins and enzymes, leading to changes in their activity. Additionally, Merocyanine 540 has been shown to alter the permeability of biological membranes, leading to changes in ion transport across the membrane.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Merocyanine 540 in lab experiments is its strong fluorescence emission, which allows for sensitive and accurate detection of biological processes. Additionally, the compound is relatively easy to synthesize and is commercially available. However, one limitation of using Merocyanine 540 is its tendency to aggregate in aqueous solutions, which can lead to decreased fluorescence emission.
Future Directions
There are several potential future directions for research involving Merocyanine 540. One area of interest is the development of new fluorescent probes based on the structure of Merocyanine 540, which may exhibit improved properties such as increased solubility and decreased tendency to aggregate. Additionally, there is potential for the use of Merocyanine 540 in the development of new imaging techniques for studying biological processes in vivo.
Scientific Research Applications
Merocyanine 540 has been extensively used in scientific research due to its unique optical properties. The compound exhibits strong absorption in the visible region of the electromagnetic spectrum, with a maximum absorption peak at around 540 nm. This makes it an ideal fluorescent probe for studying various biological processes.
properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-9-14(7-8-15(11)19(21)22)17(20)18-12(2)10-13-5-3-4-6-16(13)18/h3-9,12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIKUKXYVHJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B4234489.png)
![2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4234492.png)
![2-{[4-(allyloxy)-2-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4234499.png)
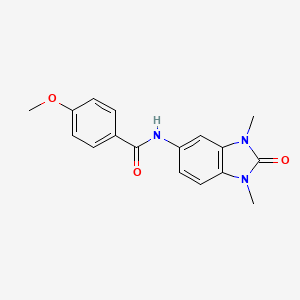
![2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4234516.png)
![1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4234522.png)
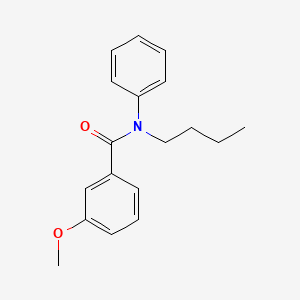
![N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4234537.png)
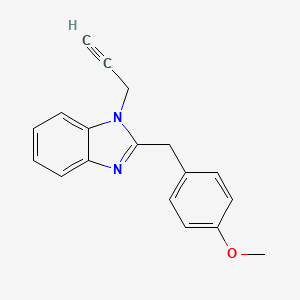
![1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4234547.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4234551.png)
![N-(tert-butyl)-2-{[(4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4234556.png)
![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B4234557.png)
